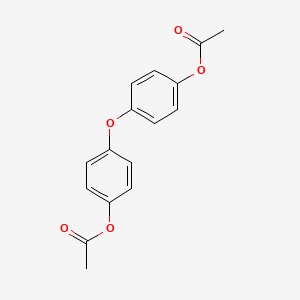
4,4'-Diacetoxydiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diacetoxydiphenyl ether is an organic compound with the molecular formula C16H14O4. It is a derivative of diphenyl ether, where two acetoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diacetoxydiphenyl ether typically involves the acetylation of 4,4’-dihydroxydiphenyl ether. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of 4,4’-Diacetoxydiphenyl ether follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diacetoxydiphenyl ether undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form 4,4’-dihydroxydiphenyl ether.
Oxidation: The compound can be oxidized to form quinones.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,4’-Dihydroxydiphenyl ether.
Oxidation: Quinones and related compounds.
Substitution: Depending on the nucleophile used, products can include amides, thioethers, etc.
Wissenschaftliche Forschungsanwendungen
4,4’-Diacetoxydiphenyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-Diacetoxydiphenyl ether involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and 4,4’-dihydroxydiphenyl ether, which can further interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dihydroxydiphenyl ether: The parent compound with hydroxyl groups instead of acetoxy groups.
4,4’-Diaminodiphenyl ether: Contains amino groups instead of acetoxy groups.
4,4’-Dinitrodiphenyl ether: Contains nitro groups instead of acetoxy groups.
Uniqueness
4,4’-Diacetoxydiphenyl ether is unique due to its acetoxy groups, which confer specific chemical reactivity and biological activity. The presence of these groups allows for selective hydrolysis and substitution reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C16H14O5 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
[4-(4-acetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-11(17)19-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)20-12(2)18/h3-10H,1-2H3 |
InChI-Schlüssel |
CEYHCFWLAASWDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


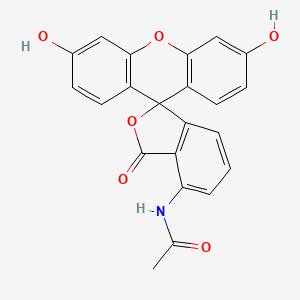
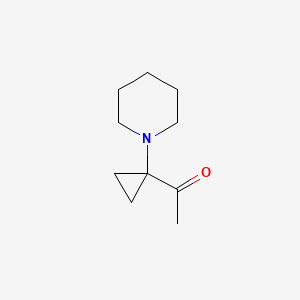
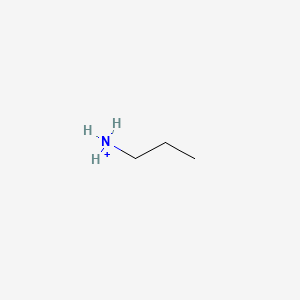
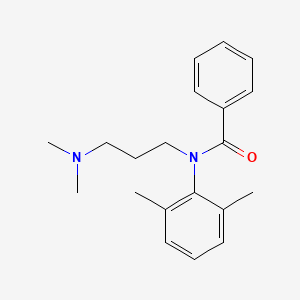
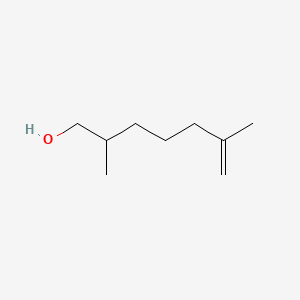
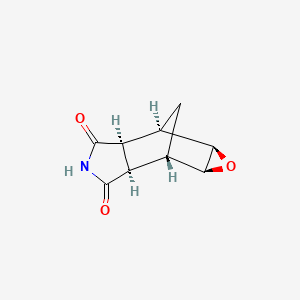
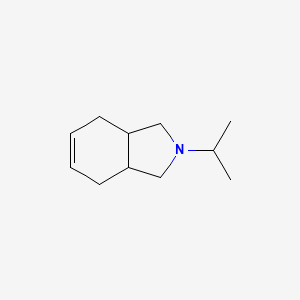
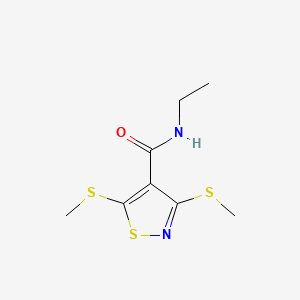
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
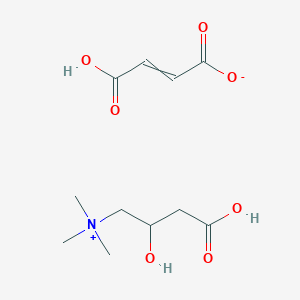
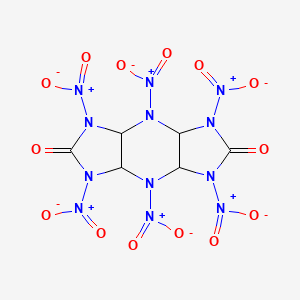
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)

![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
